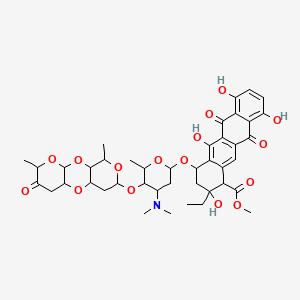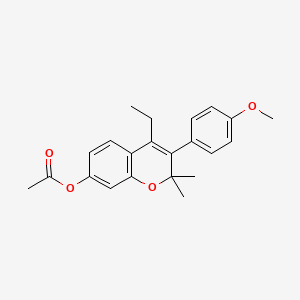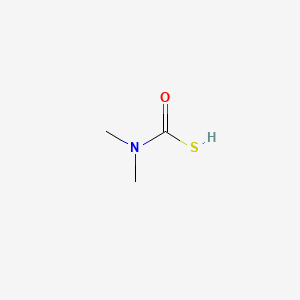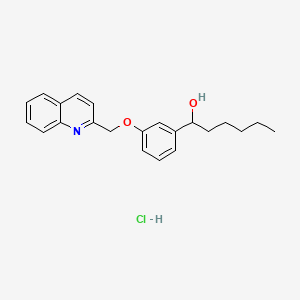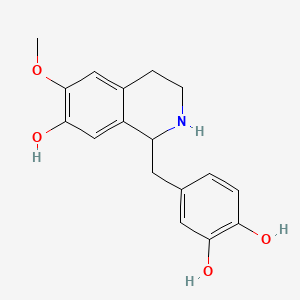
Quillaic acid
Overview
Description
Mechanism of Action
Target of Action
Quillaic acid, a bioactive triterpene, is primarily targeted as an immunoadjuvant in vaccine formulations . It is a key component in the formation of immune-stimulating complexes . The primary targets of this compound are the immune cells, where it boosts the immunogenicity of the target antigens, potentiating the immune response .
Mode of Action
This compound interacts with its targets by stimulating both innate immunity and adaptive immune responses . It facilitates controlled inflammation and improves the immune response, thereby increasing the immunogenicity of the vaccine . This interaction leads to changes such as the rearrangement of the phospholipid bilayer and pore formation, possibly followed by translocation of antigens through these pores .
Biochemical Pathways
This compound affects the immune response pathways. It can tilt the immune system in favor of a Th1- or Th2-type response . This modulation of the immune system helps provide an optimal defense against each type of infection .
Pharmacokinetics
Its use as an immunoadjuvant in vaccine formulations suggests that it has suitable bioavailability for this application .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an immunoadjuvant. It enhances the immune response to antigens, leading to increased immunogenicity of vaccines . Additionally, this compound has been reported to have anti-gastric cancer and anti-proliferative effects, promoting apoptosis of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other components in a vaccine formulation can impact the effectiveness of this compound as an immunoadjuvant . .
Biochemical Analysis
Biochemical Properties
Quillaic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit strong anti-inflammatory activity by inhibiting the enzymes involved in the arachidonic acid pathway . Additionally, it interacts with proteins such as cytokines and receptors, modulating immune responses . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to trigger early immune responses by stimulating the production of cytokines such as interleukin-2 and interferon-gamma . It also affects gene expression by regulating the transcription of genes involved in inflammation and immune responses . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to protein kinase C and nuclear factor kappa B, inhibiting their activity and reducing the expression of pro-inflammatory enzymes . Additionally, this compound modulates gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to the overall biological activity of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can result in sustained anti-inflammatory effects and modulation of immune responses . The stability and degradation of this compound need to be carefully monitored to ensure consistent results in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For instance, this compound has shown potent antiproliferative activity against cancer cell lines at higher doses . At high doses, this compound can also exhibit toxic or adverse effects, such as cytotoxicity and organ damage . Therefore, it is crucial to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It is a key intermediate in the biosynthesis of saponins, which are glycosylated derivatives of triterpene sapogenins . This compound undergoes several enzymatic modifications, including hydroxylation, glycosylation, and oxidation, to form different saponin derivatives . These metabolic pathways play a crucial role in determining the biological activity and pharmacokinetics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound exhibits amphipathic properties, allowing it to interact with both hydrophilic and hydrophobic molecules . It can be transported across cell membranes through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues and organs can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized in lipid bodies, endosomes, and other cellular compartments involved in immune responses . The targeting signals and post-translational modifications of this compound play a crucial role in directing it to specific subcellular compartments . This subcellular localization is essential for the proper functioning of this compound and its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quillaic acid can be synthesized through various chemical routes. One notable method involves the use of protoescigenin as a starting material. The synthesis process includes multiple steps such as oxidation, hydroxylation, and intramolecular etherification. The final product is obtained through selective oxidation of the primary alcohol to an aldehyde using 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) oxidation .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the bark of Quillaja saponaria. The bark is processed to isolate the saponins, which are then hydrolyzed to yield this compound. This method leverages the natural abundance of the compound in the tree and provides a scalable approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Quillaic acid undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: TEMPO, oxygen, and copper catalysts are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as halides or amines
Major Products:
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Primary alcohol derivatives.
Substitution: Functionalized this compound derivatives
Scientific Research Applications
Quillaic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology: Studied for its role in modulating immune responses and as an adjuvant in vaccine formulations.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and analgesic properties
Industry: Utilized in the production of emulsifiers, foaming agents, and other commercial products.
Comparison with Similar Compounds
Quillaic acid is unique among triterpenoid saponins due to its specific structural features and biological activities. Similar compounds include:
Oleanolic acid: Shares a similar pentacyclic triterpenoid structure but differs in its functional groups and biological activities.
Echinocystic acid: Another triterpenoid with similar anti-inflammatory properties but distinct structural differences.
Acacic acid lactone: A triterpenoid with unique lactone ring structures and different biological activities .
Properties
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-5,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,17,19-23,32-33H,8-16H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26-,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUFAARYGOUYEV-UAWZMHPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026576 | |
| Record name | (3beta,4alpha,16alpha)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-01-6 | |
| Record name | Quillaic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quillaic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta,4alpha,16alpha)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,4α,16α)-3,16-dihydroxy-23-oxoolean-12-en-28-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUILLAIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69O8E4G02B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


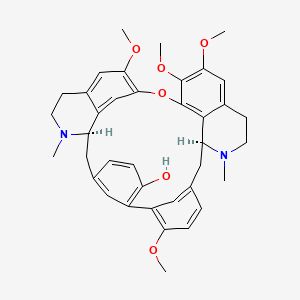
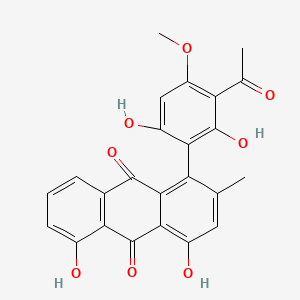
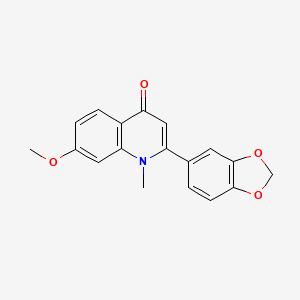
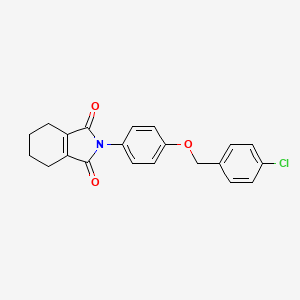
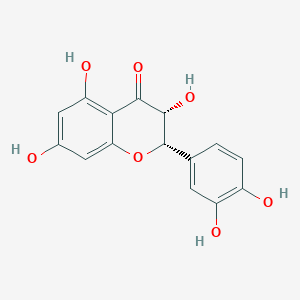
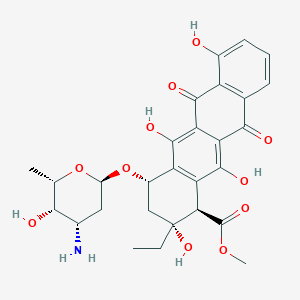

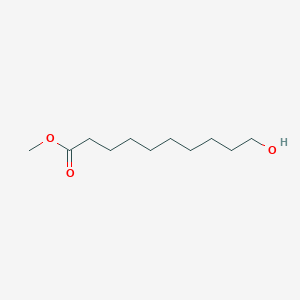
![N-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide](/img/structure/B1197809.png)
